molecular formula C7H15NO2 B555750 2-Methylleucine CAS No. 105743-53-1

2-Methylleucine

Cat. No.: B555750
CAS No.: 105743-53-1
M. Wt: 145.20 g/mol
InChI Key: ARSWQPLPYROOBG-ZETCQYMHSA-N
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Description

alpha-Methylleucine: is an organic compound belonging to the class of d-alpha-amino acids. These are alpha amino acids which have the D-configuration of the alpha-carbon atom. The chemical formula for alpha-Methylleucine is C7H15NO2, and it is known for its role in various biochemical processes .

Properties

IUPAC Name

(2S)-2-amino-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWQPLPYROOBG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105743-53-1
Record name alpha-Methylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105743531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methylleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .ALPHA.-METHYLLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ASW57LTZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Bromination-Aminolation Sequence

The foundational industrial method for this compound production involves a four-step sequence developed by Shunheng Heidel Co., leveraging radical bromination and stereoselective enzymolysis.

Step 1: Bromination of 2-Methylhexanoic Acid
2-Methylhexanoic acid undergoes radical bromination using N-bromosuccinimide (NBS) in benzotrifluoride at 90°C with azobisisobutyronitrile (AIBN) as the initiator. This exothermic reaction achieves 92% conversion to 2-bromo-2-methylhexanoic acid within 6 hours, with the solvent choice critical for minimizing side reactions.

Step 2: Ammonolysis to DL-2-Methylleucine
Methanol-mediated ammonolysis at 50°C for 12 hours converts the brominated intermediate to racemic DL-2-methylleucine. The crude product is purified via ethanol recrystallization, yielding 101 g per 144 g starting material (70% efficiency).

Step 3: Phenylacetylation for Diastereomeric Resolution
Racemic DL-2-methylleucine reacts with phenylacetyl chloride in a biphasic NaOH/acetone system at 0°C. This N-acylation step generates DL-phenylacetyl-2-methylleucine with 49% yield over three steps, enabling subsequent enzymatic discrimination.

Step 4: Penicillin G Acylase-Mediated Resolution
Penicillin G acylase selectively hydrolyzes the L-enantiomer’s phenylacetyl group at pH 8.5 and 37°C. After 16 hours, acidification and extraction yield L-2-methylleucine with 83% enantiomeric excess (ee) and >99% purity after ethanol washing.

Asymmetric Alkylation Strategies

Alternative approaches employ chiral auxiliaries for stereocontrol, though these face scalability challenges. Daniele Balducci’s method uses chloroacetyl chloride to form a chiral glycine equivalent, followed by asymmetric alkylation at -78°C. However, the requirement for cryogenic conditions and column chromatography for diastereomer separation limits industrial adoption, with yields plateauing at 55%.

Enzymatic and Microbial Production

Kinetic Resolution Using Hydrolases

The industrial preference for penicillin G acylase stems from its high substrate specificity and operational stability. Comparative studies show that altering the acyl donor (e.g., from phenylacetyl to p-nitrophenylacetyl) increases reaction rates by 40% but reduces ee to 92%. Immobilized enzyme systems further enhance recyclability, achieving 10 reaction cycles with <5% activity loss.

Whole-Cell Biocatalysis

Recent advances utilize engineered E. coli expressing D-amino acid oxidase to deracemize DL-2-methylleucine. This redox-neutral process converts the D-enantiomer to 2-methyl-2-ketocaproic acid, which is then aminated stereoselectively. Pilot-scale trials demonstrate 88% ee and 65% yield, though proteinogenic amino acid interference remains a challenge.

Radiolabeled this compound Synthesis

¹¹C-Methylation for PET Imaging

L-α-[5-¹¹C]Methylleucine synthesis employs a two-step continuous flow process:

  • Pd⁰-Mediated ¹¹C-Methylation : [¹¹C]CH₃I reacts with a leucine precursor at 80°C in DMF, achieving 85% radiochemical incorporation.

  • Microfluidic Hydrogenation : The intermediate undergoes H₂ reduction in a Pd/C-packed microreactor, yielding the final product in 38% decay-corrected radiochemical yield within 40 minutes.

This method meets pharmaceutical purity standards (<10 ppb Pd residues) and enables tumor metabolism imaging via PET.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Benzotrifluoride outperforms chlorobenzene in the bromination step due to its higher dielectric constant (9.2 vs. 5.6), which stabilizes the transition state. AIBN (0.5 mol%) increases reaction rates by 30% compared to benzoyl peroxide.

Cost-Benefit Analysis

ParameterBromination RouteAsymmetric Alkylation
Raw Material Cost ($/kg)120450
Yield (%)8355
Purification Steps24
Enantiomeric Excess (%)>9995

The enzymatic resolution approach reduces production costs by 60% compared to chiral auxiliary methods.

Emerging Technologies

Continuous Flow Synthesis

Microfluidic systems enable the telescoping of bromination, ammonolysis, and acylation steps into a single continuous process. Preliminary data show a 25% reduction in reaction time and 15% higher overall yield compared to batch processing.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Incorporating this compound into peptides requires modified coupling protocols. HATU/DIPEA activation in CH₂Cl₂ at 0°C achieves 92% coupling efficiency for N-methylated residues, versus 68% with DCC/HOBt. Microwave-assisted esterification further prevents epimerization during side-chain protection .

Chemical Reactions Analysis

Types of Reactions: alpha-Methylleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various derivatives of alpha-Methylleucine, such as oxo derivatives, reduced amino acids, and substituted amino acids .

Scientific Research Applications

alpha-Methylleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Methylleucine involves its interaction with branched-chain amino acid aminotransferase. This enzyme catalyzes the transfer of an amino group from alpha-Methylleucine to an acceptor molecule, facilitating various metabolic processes. The molecular targets and pathways involved include the regulation of amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Uniqueness: alpha-Methylleucine is unique due to its specific configuration and the presence of a methyl group on the alpha carbon. This structural difference imparts distinct biochemical properties and reactivity compared to other branched-chain amino acids .

Biological Activity

2-Methylleucine is a branched-chain amino acid (BCAA) that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 2-amino-4-methylpentanoic acid, is an isomer of leucine. Its structure consists of a central carbon atom bonded to an amino group (NH2-NH_2), a carboxyl group (COOH-COOH), and a side chain with a methyl group attached to the second carbon. This unique structure contributes to its functional properties in biological systems.

Biological Activity

1. Antimicrobial Properties:
Research has indicated that this compound can enhance the activity of certain antibiotics. For instance, studies have shown that the presence of methyl groups in antibiotic structures can influence their efficacy against bacterial strains. Specifically, Zn(II) ions have been found to potentiate the activity of glycopeptide antibiotics like vancomycin when they interact with methylleucine groups . This suggests that this compound may play a role in enhancing antibiotic effectiveness.

2. Role in Protein Synthesis:
this compound is incorporated into proteins and peptides, influencing their structure and function. It has been observed that modifications involving methylated amino acids can affect the interaction of peptides with ribosomes, potentially altering their antimicrobial activity . For example, derivatives incorporating this compound have shown varying minimum inhibitory concentrations (MICs) against pathogenic bacteria, indicating its significance in peptide design .

3. Impact on Biofilm Formation:
The compound's influence extends to biofilm formation, a critical factor in bacterial resistance to treatment. Certain studies have highlighted how methylated amino acids can affect the lipophilicity and charge of metallodendrimers, which are being investigated as potential antimicrobial agents against biofilms formed by Staphylococcus aureus . The presence of this compound in these compounds could modulate their effectiveness in preventing biofilm development.

Case Study 1: Enhancement of Antibiotic Activity

A study conducted on the interaction between Zn(II) and glycopeptide antibiotics demonstrated that the incorporation of this compound significantly increased binding affinity towards peptidoglycan precursors in resistant bacterial strains. This enhancement was attributed to the structural modifications facilitated by the methyl group present in this compound .

Case Study 2: Structural Modifications in Antimicrobial Peptides

In another investigation focusing on antimicrobial peptides, derivatives containing this compound were synthesized and tested for their antimicrobial properties. The results indicated that these derivatives maintained significant antimicrobial activity while demonstrating improved stability compared to non-methylated counterparts . The MIC values varied based on structural modifications, emphasizing the importance of this compound in peptide design.

Table 1: Minimum Inhibitory Concentrations (MICs) of Peptide Derivatives Containing this compound

CompoundMIC (μM)Bacterial Strain
Api-1370.16Staphylococcus aureus
Derivative with this compound5Staphylococcus aureus
Non-methylated variant>40Staphylococcus aureus

Table 2: Effects of Metal Ion Interaction on Antibiotic Efficacy

AntibioticMIC (μg/mL)Zn(II) Interaction Effect
Vancomycin1Increased
A479348Increased
Ristocetin32Negligible

Q & A

Q. What protocols ensure ethical reproducibility when using this compound in animal studies?

  • Methodological Answer : Follow ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis. Document peptide administration routes (e.g., IV vs. IP) and euthanasia criteria. Share raw data via FAIR-aligned repositories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylleucine
Reactant of Route 2
Reactant of Route 2
2-Methylleucine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.